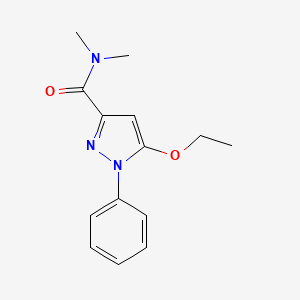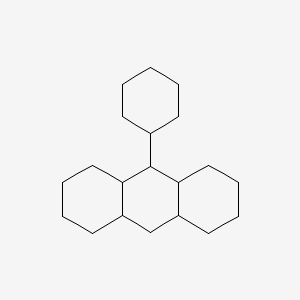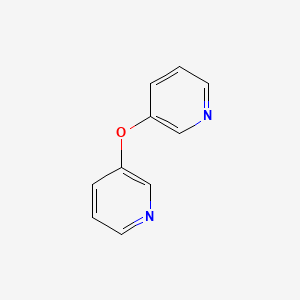
3-Pyridyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridyl ether is an organic compound characterized by the presence of a pyridine ring attached to an ether group. This compound is part of the broader class of pyridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridyl ether typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the ether functionality. One common method is the nucleophilic substitution reaction, where a pyridine derivative reacts with an alkoxide to form the ether linkage. For example, the reaction of 3-hydroxypyridine with an alkyl halide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridyl ether can undergo various chemical reactions, including:
Oxidation: The ether group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine carboxylic acids, while reduction can produce piperidine derivatives .
Applications De Recherche Scientifique
3-Pyridyl ether has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Pyridyl ether involves its interaction with specific molecular targets. For instance, when used as a ligand, it can coordinate with metal centers in catalytic processes. In biological systems, it may interact with receptors or enzymes, modulating their activity. The nitrogen atom in the pyridine ring plays a crucial role in these interactions by forming hydrogen bonds or coordinating with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: The parent compound of 3-Pyridyl ether, known for its basicity and aromaticity.
Piperidine: A reduced form of pyridine, commonly used in pharmaceuticals.
Bipyridine: A compound with two pyridine rings, often used as a ligand in coordination chemistry.
Uniqueness
This compound is unique due to the presence of both the pyridine ring and the ether linkage, which imparts distinct chemical properties. This combination allows for versatile reactivity and a wide range of applications, distinguishing it from other pyridine derivatives .
Propriétés
Numéro CAS |
53258-95-0 |
|---|---|
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
3-pyridin-3-yloxypyridine |
InChI |
InChI=1S/C10H8N2O/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8H |
Clé InChI |
VZUJTDYSGISPLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)OC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







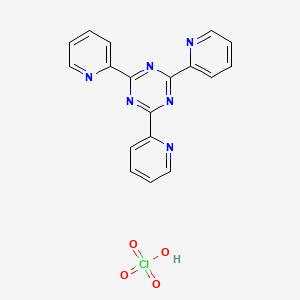
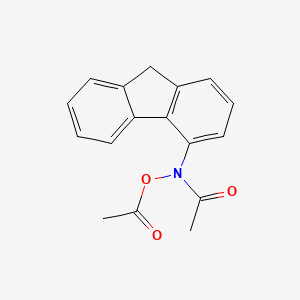

![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
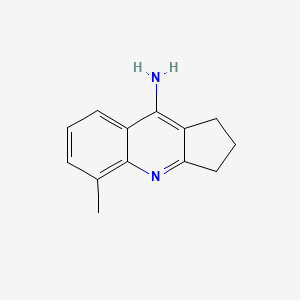
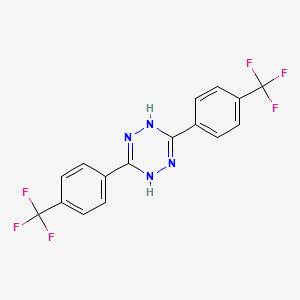
![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)
